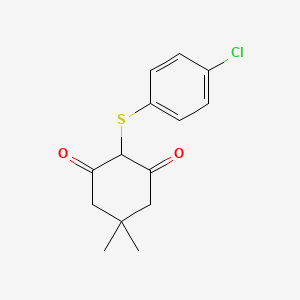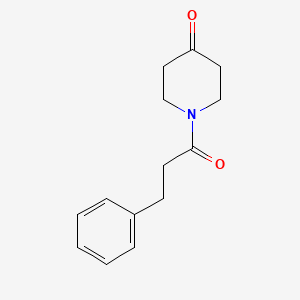
3,5-ditert-butyl-N-(1,2,4-triazol-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-ditert-butyl-N-(1,2,4-triazol-4-yl)benzamide, also known as DTB-T, is a novel compound that has gained significant attention in the field of scientific research. This compound belongs to the class of triazole-based compounds and has shown promising results in various biological applications.
Mechanism of Action
3,5-ditert-butyl-N-(1,2,4-triazol-4-yl)benzamide exerts its biological effects by inhibiting the activity of several enzymes and proteins, including but not limited to, HDAC6, HSP90, and PAK4. By inhibiting these enzymes and proteins, this compound can induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation, and protect neurons from damage.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound can induce cell cycle arrest and apoptosis by inhibiting the activity of HDAC6 and PAK4. Inflammatory cells, this compound can reduce the production of pro-inflammatory cytokines by inhibiting the activity of HSP90. In neurons, this compound can protect against oxidative stress and reduce the production of reactive oxygen species.
Advantages and Limitations for Lab Experiments
3,5-ditert-butyl-N-(1,2,4-triazol-4-yl)benzamide has several advantages for lab experiments. It is easy to synthesize and has shown promising results in various biological applications. However, this compound also has some limitations. It has low solubility in water, which can make it difficult to use in certain experiments. Additionally, this compound can be toxic at high concentrations, which can limit its use in certain applications.
Future Directions
There are several future directions for the research of 3,5-ditert-butyl-N-(1,2,4-triazol-4-yl)benzamide. One potential direction is to investigate the use of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another potential direction is to investigate the use of this compound in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to understand the mechanism of action of this compound and to optimize its use in various biological applications.
Synthesis Methods
3,5-ditert-butyl-N-(1,2,4-triazol-4-yl)benzamide can be synthesized through a multistep process that involves the reaction of 4-chlorobenzonitrile with tert-butylamine, followed by the reaction with sodium azide and copper (I) iodide to form 3,5-ditert-butyl-4-azido-benzonitrile. The final step involves the reaction of 3,5-ditert-butyl-4-azido-benzonitrile with 1,2,4-triazole-4-amine in the presence of palladium (II) acetate and triphenylphosphine to form this compound.
Scientific Research Applications
3,5-ditert-butyl-N-(1,2,4-triazol-4-yl)benzamide has shown promising results in various scientific research applications. It has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. This compound has also been found to have anti-inflammatory properties, which can be useful in the treatment of inflammatory diseases. Additionally, this compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
properties
IUPAC Name |
3,5-ditert-butyl-N-(1,2,4-triazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O/c1-16(2,3)13-7-12(8-14(9-13)17(4,5)6)15(22)20-21-10-18-19-11-21/h7-11H,1-6H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQEKVGBFRVHABG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)NN2C=NN=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-methylpiperidin-1-yl)ethyl]methanesulfonamide](/img/structure/B7464543.png)






![Ethyl 2-[3-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B7464599.png)

![2-phenoxy-N-[4-(2,2,2-trifluoro-1-hydroxy-1-trifluoromethylethyl)phenyl]acetamide](/img/structure/B7464609.png)

![1-[3-(Pyridin-4-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B7464619.png)

